Final Viscosity Under Standardized Hydration: Tamarind Gum vs. Guar, Xanthan, and Pectin
Tamarind gum delivers moderate final viscosity at 2% concentration, placing it between the high-viscosity guar gum and the low-viscosity pectin. In a direct head-to-head hydration assay using a Rapid ViscoAnalyzer (RVA) at 25 °C over 30 min, tamarind gum achieved a final viscosity of 679.5 cP, compared to 2481 cP for guar gum, 1117.5 cP for xanthan gum, and 93 cP for pectin [1]. This intermediate rheological profile enables tamarind gum to provide sufficient thickening for structure without the excessive gumminess and processing difficulty characteristic of guar gum, while still offering substantially more body than pectin.
| Evidence Dimension | Final viscosity after 30-min hydration at 25 °C |
|---|---|
| Target Compound Data | Tamarind gum: 679.5 cP (2% aqueous solution) |
| Comparator Or Baseline | Guar gum: 2481 cP; Xanthan gum: 1117.5 cP; Pectin (high methoxyl): 93 cP (all 2% aqueous solution) |
| Quantified Difference | Tamarind gum viscosity is 3.65× lower than guar gum, 1.64× lower than xanthan gum, and 7.31× higher than pectin. |
| Conditions | Rapid ViscoAnalyzer (RVA 4), 2% gum in 25 mL water, 160 rpm, 30 min at 25 °C. |
Why This Matters
For formulators seeking thickening performance between the extremes of guar (overly viscous) and pectin (insufficient body), tamarind gum's quantified intermediate viscosity directly reduces reformulation iterations and simplifies process viscosity targets.
- [1] Exploring the applicability of tamarind gum for making gluten-free rice bread. Food Sci. Biotechnol. 27(6), 1639–1648 (2018). DOI: 10.1007/s10068-018-0416-z. PMC6233388. View Source
